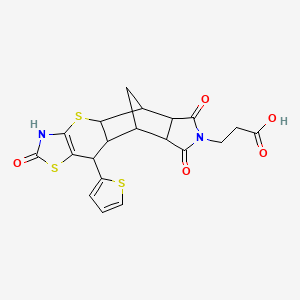
C20H18N2O5S3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including benzyl, benzoxazole, and rhodanine moieties. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of an o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Rhodanine Moiety: This step involves the reaction of the benzoxazole intermediate with rhodanine in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine: is similar to other benzoxazole and rhodanine derivatives.
Benzoxazole derivatives: Known for their fluorescent properties and used in various imaging applications.
Rhodanine derivatives: Known for their biological activities, including antimicrobial and anticancer properties
Uniqueness
The uniqueness of 3-Benzyl-5-[2,3-dihydro-3-(3-sulfopropyl)benzoxazol-2-ylidene]rhodanine lies in its combined structural features, which confer both fluorescent properties and potential biological activities. This makes it a valuable compound for multidisciplinary research .
Properties
Molecular Formula |
C20H18N2O5S3 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-(6,13,15-trioxo-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5S3/c23-10(24)3-4-22-18(25)12-7-6-8(13(12)19(22)26)15-11(7)14(9-2-1-5-28-9)16-17(29-15)21-20(27)30-16/h1-2,5,7-8,11-15H,3-4,6H2,(H,21,27)(H,23,24) |
InChI Key |
YIMRWTWFPZWXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CC=CS6)SC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















